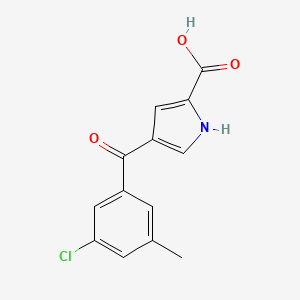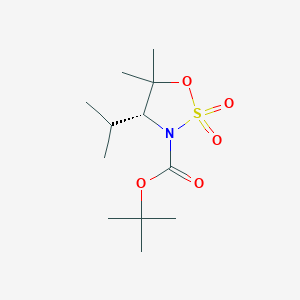
4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzoic acid, specifically a 3-chloro-5-methylbenzoic acid . Benzoic acid derivatives are commonly used in the synthesis of a wide range of products, including pharmaceuticals .
Synthesis Analysis
The synthesis of 3-chloro methyl benzoic acid involves a one-step reaction using benzoyl chloride and paraformaldehyde in a solvent, with zinc chloride and ferric chloride as Lewis acid catalysts . This method is reported to be simple, easy to control, highly safe, and environmentally friendly .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
One of the foundational applications of compounds related to 4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is in the synthesis of complex molecular structures. For instance, Stájer et al. (2006) demonstrated a method involving the retro Diels-Alder reaction for preparing pyrrolo[1,2-a]pyrimidinediones, highlighting the compound's utility in constructing novel heterocyclic compounds (Stájer et al., 2006). Similarly, Yamashita et al. (2009) discussed the palladium-catalyzed oxidative coupling of heteroarene carboxylic acids with alkynes, underscoring the versatility of pyrrole-derived acids in synthesizing condensed heteroaromatic compounds, which are significant in materials science and pharmaceutical research (Yamashita et al., 2009).
Chemical Reactivity and Interactions
The reactivity of compounds structurally similar to this compound is crucial in understanding and developing new chemical reactions. Soleimani and Zainali (2011) explored isocyanide-based multicomponent reactions, revealing the potential of carboxylic acids in synthesizing diverse molecular structures, including alkylcarbamoyl and isochromeno[3,4-b]pyrrole derivatives, showcasing the importance of these compounds in creating multifunctional molecules (Soleimani & Zainali, 2011).
Material Science and Coordination Chemistry
In the realm of material science and coordination chemistry, compounds like this compound serve as building blocks for creating novel materials. Ding et al. (2017) synthesized lanthanide-cadmium heterometal-organic frameworks, demonstrating the compound's applicability in developing materials with potential sensor and luminescence applications, further highlighting its importance beyond mere chemical synthesis (Ding et al., 2017).
Eigenschaften
IUPAC Name |
4-(3-chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-7-2-8(4-10(14)3-7)12(16)9-5-11(13(17)18)15-6-9/h2-6,15H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCAXXMCWWUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)
![3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883671.png)



![2-(3,4-Dimethylphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2883679.png)


![2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2883685.png)




